molecular formula C11H14ClN B2749716 (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 66504-36-7

(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B2749716
CAS No.: 66504-36-7
M. Wt: 195.69
InChI Key: CVQLMVQMMNBNHC-DHXVBOOMSA-N
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Description

(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative featuring a phenyl substituent at the 1-position and a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClN (MW: 195.69 g/mol) . The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, with applications in developing central nervous system (CNS) agents and metabolic disorder therapies. Its stereochemistry (1R,5S) is critical for biological activity, as enantiomeric purity impacts receptor binding and selectivity .

Properties

IUPAC Name

(1R,5S)-1-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11;/h1-5,10,12H,6-8H2;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQLMVQMMNBNHC-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the bicyclic structure through a cyclopropanation reaction.

    Phenyl Substitution: The phenyl group is introduced through a substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

(a) DOV 21947 : (1R,5S)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
  • Key Differences : The phenyl group is substituted with 3,4-dichloro moieties.
  • Pharmacology: Acts as a triple monoamine reuptake inhibitor (SERT, NET, DAT), reducing body weight and plasma triglycerides in rodent obesity models at doses of 3–30 mg/kg .
  • Molecular Weight : Higher (MW: ~299.2 g/mol) due to chlorine atoms, increasing lipophilicity and potency .
(b) (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride
  • Key Differences : Phenyl replaced with naphthalen-2-yl , a bulkier aromatic group.
  • Applications : Formulated in sustained-release tablets (25% w/w) with lactose and hypromellose, achieving 50% dissolution at 4 hours and 80% at 8 hours .
  • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation) .
(c) (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
  • Key Differences : 4-Bromo substituent increases molecular weight (MW: 238.12 g/mol) and polarizability .
  • Utility : Used as a building block in Suzuki coupling reactions for drug discovery .

Modifications to the Bicyclic Core

(a) Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
  • Key Differences : Methyl ester at the 2-position and 6,6-dimethyl groups.
  • Applications : Intermediate in synthesizing protease inhibitors; hydrolyzed to carboxylate salts for improved solubility .
(b) rac-(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
  • Key Differences : Introduction of two ketone groups (2,4-dione) alters ring strain and hydrogen-bonding capacity.
  • Utility : Explored in asymmetric catalysis and chiral resolution .

Fluorinated Analogues

rac-(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
  • Key Differences : Difluoro and trifluoromethyl substituents enhance metabolic stability and blood-brain barrier penetration.
  • Molecular Weight : 299.7 g/mol; discontinued due to synthesis challenges .

Pharmacological and Physicochemical Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Pharmacological/Physical Properties References
(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane HCl Phenyl 195.69 Building block; 95% purity
DOV 21947 3,4-Dichlorophenyl ~299.2 Triple reuptake inhibitor; reduces obesity in rodents
(1R,5S)-1-(Naphthalen-2-yl) analogue HCl Naphthalen-2-yl 245.75 Sustained-release formulation; H302/H315 hazards
4-Bromophenyl analogue HCl 4-Bromo 238.12 Suzuki coupling intermediate
6,6-Dimethyl methyl ester HCl Methyl ester, dimethyl 245.32 Prodrug for carboxylate salts

Key Research Findings

  • DOV 21947 demonstrated superior efficacy in obesity models compared to non-halogenated phenyl analogues, likely due to enhanced receptor affinity from chlorine’s electron-withdrawing effects .
  • Sustained-release formulations of the naphthalen-2-yl derivative show controlled pharmacokinetics, reducing dosing frequency .
  • Fluorinated derivatives exhibit improved CNS penetration but face synthesis and stability challenges .

Biological Activity

(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride, with the CAS number 66504-36-7, is a compound of significant interest in pharmacology due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

The chemical formula of (1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride is C11_{11}H14_{14}ClN, with a molecular weight of 195.69 g/mol. The compound exhibits properties that suggest it may interact with sigma receptors and opioid receptors, which are crucial in various neurological processes.

Sigma Receptor Interaction

Studies have shown that derivatives of 1-phenyl-3-azabicyclo[3.1.0]hexane exhibit notable affinity for sigma receptors, particularly σ1_1 and σ2_2 subtypes. Research indicates that modifications to the basic structure can lead to compounds with enhanced binding affinities:

Compoundσ1_1 Binding Affinity (nM)σ2_2 Binding Affinity (nM)
Base Compound50100
(+)-(1R,5S) Derivative2030
(-)-(1S,5R) Derivative1525

These results suggest that specific structural modifications can significantly enhance the selectivity and potency of these compounds against sigma receptors .

Opioid Receptor Activity

The compound has also been evaluated for its activity as a μ-opioid receptor ligand. A study focused on the structure-activity relationship of various azabicyclo compounds demonstrated that certain derivatives possess picomolar binding affinities selective for the μ receptor over δ and κ subtypes, making them potential candidates for therapeutic applications in treating pain or pruritus .

Study on Pruritus Treatment

A notable study evaluated the efficacy of 3-azabicyclo[3.1.0]hexane compounds in treating pruritus in dogs. The research highlighted the promising μ-opioid receptor activity of these compounds, suggesting their potential use in veterinary medicine . The findings indicated that these compounds could provide effective relief from itching without significant side effects commonly associated with traditional opioids.

Development of Sigma Ligands

Another study synthesized a series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives aimed at developing new sigma ligands. The research showed that these compounds displayed moderate to high affinity for sigma receptors, with some derivatives exhibiting a slight preference for σ1_1 receptors . This work underscores the therapeutic potential of these ligands in treating neuropsychiatric disorders.

Q & A

Q. What synthetic routes are available for (1R,5S)-1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride, and how do reaction conditions influence yield and stereochemistry?

Synthesis often involves multi-step processes, such as hydride reduction of cyclopropane dicarboximides or three-component reactions with aryl aldehydes, malononitrile, and hydroxylamine hydrochloride . Reaction conditions (e.g., temperature, solvent, catalysts) critically impact stereochemical outcomes. For instance, enantiopure products require chiral resolution techniques or enantioselective catalysis. Hydride reductions (e.g., using NaBH4 or LiAlH4) must be optimized to retain the bicyclic core while avoiding over-reduction .

Q. How can the stereochemical configuration of (1R,5S)-1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride be confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for absolute configuration determination . Alternatively, NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and chiral HPLC can validate stereochemistry. Computational methods (DFT calculations) may corroborate experimental data by predicting NMR shifts or optical rotation values .

Q. What analytical techniques are suitable for purity assessment and structural characterization of this compound?

  • Purity: HPLC (with UV/ELSD detection) and LC-MS for detecting impurities.
  • Structural Confirmation: High-resolution mass spectrometry (HRMS) for molecular formula validation, FT-IR for functional group analysis, and 1H^{1}\text{H}/13C^{13}\text{C} NMR for detailed structural elucidation.
  • Salt Form Verification: Ion chromatography or titration for chloride content analysis .

Advanced Research Questions

Q. How does the stereochemistry of (1R,5S)-1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride influence its pharmacological activity?

The 1R,5S configuration is critical for binding to monoamine transporters (e.g., serotonin, norepinephrine, dopamine). For example, the (+)-enantiomer of a related compound (DOV 21947) showed significant antiobesity effects in rodent models, while the (-)-enantiomer was inactive . Molecular docking studies and comparative in vitro assays (e.g., transporter inhibition) can elucidate stereospecific interactions.

Q. What experimental designs are optimal for evaluating the compound’s in vivo efficacy and safety in obesity models?

  • Dosing Regimens: Chronic oral administration in diet-induced obese (DIO) rodents, with endpoints like body weight, adipose tissue mass, and plasma triglycerides .
  • Controls: Pair-fed groups to distinguish pharmacological effects from reduced food intake.
  • Safety Profiling: Telemetry in dogs for cardiovascular parameters and long-term toxicity studies (6–12 months) to assess sustained effects .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s therapeutic potential?

  • Substituent Modifications: Introduce electron-withdrawing/donating groups on the phenyl ring (e.g., 3,4-dichloro in DOV 21947) to enhance transporter affinity .
  • N-Substitution: Replace the bicyclic nitrogen with alkyl/aryl groups. For example, N-methyl analogs retain activity, while N-allyl derivatives lose potency .
  • Bioisosteric Replacements: Substitute the bicyclo core with other azabicyclo systems (e.g., azabicyclo[3.2.1]octane) to improve metabolic stability .

Q. How should researchers resolve contradictions in reported biological data for structurally similar azabicyclo compounds?

  • Mechanistic Studies: Use radiolabeled ligands to compare binding affinities across monoamine transporters.
  • Species-Specific Effects: Test compounds in multiple animal models (e.g., mice vs. rats) and human cell lines.
  • Meta-Analysis: Pool data from independent studies to identify trends, adjusting for variables like dosing protocols and formulation differences .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Routes and Conditions

MethodStarting MaterialsKey ConditionsYield (%)Stereochemical Outcome
Three-component reactionAryl aldehyde, malononitrile, NH2_2OH·HClH2_2O, 80°C, 2h85–90Racemic mixture
Hydride reductionCyclopropane dicarboximideLiAlH4_4, THF, 0°C60–70Enantiopure (1R,5S)

Q. Table 2: Pharmacological Data for Analogous Compounds

CompoundTransporter Inhibition (IC50_{50}, nM)In Vivo Efficacy (DIO models)Safety Profile
DOV 21947SERT: 12, NET: 8, DAT: 1515% body weight reductionNo cardiovascular effects in dogs
Bicifadine (2b)SERT: 18, NET: 20Analgesic (mouse writhing)Non-narcotic, low toxicity

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